Methylthiouracil

Descripción general

Descripción

El metiltiouracilo es un compuesto organosulfurado que se utiliza principalmente como agente antitiroideo. Pertenece a la clase de tioamidas y está estrechamente relacionado con el propiltiouracilo. El compuesto es conocido por su capacidad para disminuir la formación de la hormona tiroidea almacenada, la tiroglobulina, en la glándula tiroides .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: El metiltiouracilo se sintetiza mediante la condensación de acetoacetato de etilo con tiourea . Esta reacción es relativamente sencilla e implica los siguientes pasos:

- El acetoacetato de etilo y la tiourea se mezclan en un disolvente adecuado.

- La mezcla se calienta bajo condiciones de reflujo.

- El producto, metiltiouracilo, se aísla y purifica a continuación.

Métodos de Producción Industrial: En entornos industriales, la síntesis del metiltiouracilo sigue principios similares, pero a mayor escala. Las condiciones de reacción se optimizan para garantizar un alto rendimiento y pureza. El uso de reactores de flujo continuo y sistemas automatizados ayuda a escalar el proceso de producción de forma eficiente.

Análisis De Reacciones Químicas

Tipos de Reacciones: El metiltiouracilo experimenta diversas reacciones químicas, entre ellas:

Oxidación: El metiltiouracilo se puede oxidar para formar disulfuros y otros derivados oxidados.

Reducción: El compuesto se puede reducir para formar derivados tioles.

Sustitución: El metiltiouracilo puede sufrir reacciones de sustitución, particularmente en el átomo de azufre.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de litio y aluminio.

Sustitución: Los agentes halogenantes y los agentes alquilantes se utilizan comúnmente.

Principales Productos Formados:

Oxidación: Disulfuros y sulfóxidos.

Reducción: Derivados tioles.

Sustitución: Diversos derivados sustituidos de tiouracilo.

Aplicaciones Científicas De Investigación

Antithyroid Activity

Methylthiouracil was historically used to manage hyperthyroidism by inhibiting thyroid hormone synthesis. Although it is no longer widely prescribed, it remains relevant in research settings for studying thyroid function and disorders .

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory properties of this compound. Research demonstrated that this compound significantly inhibits lipopolysaccharide (LPS)-mediated inflammatory responses in both in vitro and in vivo models. It was found to reduce endothelial cell permeability and neutrophil migration, suggesting potential applications in treating vascular inflammatory diseases .

Carcinogenicity Studies

This compound has been evaluated for its carcinogenic potential through various animal studies. These investigations revealed that prolonged exposure could lead to thyroid adenomas in mice and hamsters, particularly when combined with low-iodine diets . The compound's tumorigenic effects are believed to be associated with its mechanism of action on thyroid hormone production.

| Study | Species | Dosage | Findings |

|---|---|---|---|

| Alexandrov et al., 1989 | Mice | 1000 mg/L in drinking water | Increased incidence of thyroid adenomas |

| Christov & Raichev, 1972 | Hamsters | 0.2% in drinking water | Development of thyroid adenomas after 5 months |

Enzyme Inhibition

This compound has been studied for its potential as an enzyme inhibitor, particularly targeting enzymes involved in melanin biosynthesis such as tyrosinase. This property may find applications in cosmetic formulations aimed at skin lightening .

| Enzyme | Inhibition Type | IC50 (µM) |

|---|---|---|

| Tyrosinase | Mixed-type | 16.69 |

Case Study: Endothelial Cell Protection

A study involving human umbilical vein endothelial cells demonstrated that this compound effectively inhibited LPS-induced actin rearrangement and barrier disruption at concentrations above 10 µM. This suggests its potential use in protective therapies against vascular inflammation .

Case Study: Anticancer Effects

In xenograft models of breast cancer, this compound treatment led to significant tumor reduction without notable toxicity at doses ranging from 5 to 20 mg/kg body weight, indicating its potential as an adjunct therapy in cancer treatment .

Mecanismo De Acción

El metiltiouracilo ejerce sus efectos inhibiendo la enzima peroxidasa tiroidea, que es crucial para la síntesis de las hormonas tiroideas. Al bloquear esta enzima, el metiltiouracilo reduce la producción de tiroxina (T4) y triyodotironina (T3), lo que provoca una disminución de los niveles de hormona tiroidea . Este mecanismo es similar al del propiltiouracilo, otro fármaco antitiroideo.

Compuestos Similares:

Propiltiouracilo: Similar en estructura y mecanismo de acción, pero tiene una cadena lateral más larga.

Tiouracilo: El compuesto principal sin el grupo metilo.

Metimazol: Otro fármaco antitiroideo con una estructura diferente, pero con una función similar.

Singularidad del Metiltiouracilo: El metiltiouracilo es único debido a sus modificaciones estructurales específicas, que proporcionan propiedades farmacocinéticas distintas. Su capacidad para inhibir eficazmente la síntesis de la hormona tiroidea lo convierte en un compuesto valioso en el tratamiento del hipertiroidismo .

Comparación Con Compuestos Similares

Propylthiouracil: Similar in structure and mechanism of action but has a longer side chain.

Thiouracil: The parent compound without the methyl group.

Methimazole: Another antithyroid drug with a different structure but similar function.

Uniqueness of Methylthiouracil: this compound is unique due to its specific structural modifications, which provide distinct pharmacokinetic properties. Its ability to inhibit thyroid hormone synthesis effectively makes it a valuable compound in the treatment of hyperthyroidism .

Actividad Biológica

Methylthiouracil (MTU) is a thiouracil derivative primarily recognized for its antithyroid properties. Its biological activity extends beyond thyroid function modulation, revealing significant anti-inflammatory effects and potential applications in various therapeutic contexts. This article delves into the multifaceted biological activities of MTU, supported by case studies, research findings, and data tables.

MTU acts primarily by inhibiting the synthesis of thyroid hormones, which is crucial in the management of hyperthyroidism. It achieves this by blocking the enzyme thyroid peroxidase, thereby preventing the iodination of tyrosine residues on thyroglobulin. This inhibition leads to decreased production of triiodothyronine (T3) and thyroxine (T4), resulting in reduced thyroid hormone levels in the bloodstream.

Key Mechanisms:

- Inhibition of Thyroid Peroxidase : Prevents iodination and coupling reactions necessary for thyroid hormone synthesis.

- Alteration of Thyroid Hormone Levels : Results in increased levels of Thyroid-Stimulating Hormone (TSH) due to feedback mechanisms.

Anti-inflammatory Effects

Recent studies have highlighted MTU's anti-inflammatory properties, particularly in vascular inflammatory responses. Research indicates that MTU can significantly inhibit lipopolysaccharide (LPS)-induced inflammation in vitro and in vivo.

Findings from Recent Studies:

- Reduction of Neutrophil Migration : MTU treatment resulted in decreased adhesion and transendothelial migration of neutrophils in LPS-activated human umbilical vein endothelial cells .

- Suppression of Pro-inflammatory Cytokines : The compound effectively reduced the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) during inflammatory responses .

- Inhibition of NF-κB Activation : MTU was shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a key transcription factor involved in inflammatory processes .

Case Study 1: Hyperthyroidism Management

A clinical study involving 41 patients with hyperthyroidism demonstrated that MTU effectively controlled thyroid hormone levels. The majority of patients achieved complete control over their condition with minimal side effects, highlighting its efficacy as a long-term treatment option .

Case Study 2: Thyroid Carcinogenesis

In animal models, MTU has been linked to thyroid hyperplasia and carcinoma development when administered alongside low-iodine diets. In one study, 22 out of 24 rats developed thyroid hyperplasia after prolonged exposure to MTU, suggesting a potential carcinogenic effect under specific dietary conditions .

Table 1: Summary of Biological Activities of this compound

Propiedades

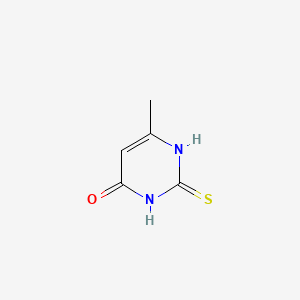

IUPAC Name |

6-methyl-2-sulfanylidene-1H-pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2OS/c1-3-2-4(8)7-5(9)6-3/h2H,1H3,(H2,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWGBHCRJGXAGEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC(=S)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2OS | |

| Record name | METHYLTHIOURACIL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16227 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | methylthiouracil | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Methylthiouracil | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2020890 | |

| Record name | 6-Methyl-2-thiouracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Methylthiouracil appears as white crystalline powder with an odor of onions and a bitter taste. A saturated aqueous solution is neutral or slightly acidic. (NTP, 1992) | |

| Record name | METHYLTHIOURACIL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16227 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 73 °F (NTP, 1992), VERY SLIGHTLY SOL IN COLD WATER, ETHER; ONE PART DISSOLVES IN ABOUT 150 PARTS BOILING WATER; SLIGHTLY SOL IN ALCOHOL, ACETONE; PRACTICALLY INSOL IN BENZENE, CHLOROFORM. FREELY SOL IN AQ SOLN OF AMMONIA & ALKALI HYDROXIDES., Water solubility of 533.2 mg/l at 25 °C. | |

| Record name | METHYLTHIOURACIL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16227 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYLTHIOURACIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3366 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

THIOAMIDE DERIVATES /WHICH INCL METHYLTHIOURACIL/ ... INHIBIT HORMONE SYNTHESIS & SECRETION UNTIL SPONTANEOUS REMISSION OCCURS DURING COURSE OF DISEASE. | |

| Record name | METHYLTHIOURACIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3366 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

CRYSTALS, PLATES FROM WATER, WHITE, CRYSTALLINE POWDER | |

CAS No. |

56-04-2 | |

| Record name | METHYLTHIOURACIL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16227 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methylthiouracil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56-04-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methylthiouracil [USP:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056042 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methylthiouracil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13644 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | methylthiouracil | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757116 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | methylthiouracil | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=193526 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | methylthiouracil | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9378 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4(1H)-Pyrimidinone, 2,3-dihydro-6-methyl-2-thioxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 6-Methyl-2-thiouracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methylthiouracil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.230 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYLTHIOURACIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QW24888U5F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | METHYLTHIOURACIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3366 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

570 to 577 °F (Decomposes) (NTP, 1992) | |

| Record name | METHYLTHIOURACIL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16227 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Methylthiouracil acts as an antithyroid agent by inhibiting the enzyme thyroid peroxidase. [, , , ] This enzyme is essential for thyroid hormone synthesis, catalyzing the oxidation of iodide and its incorporation into tyrosine residues within thyroglobulin. [, , ] This blockage ultimately leads to a decrease in the production of thyroxine (T4) and triiodothyronine (T3). [, , , ]

ANone: The reduced levels of thyroid hormones lead to a feedback mechanism where the pituitary gland increases the secretion of thyroid-stimulating hormone (TSH). [, , , ] This increase in TSH stimulates the proliferation of thyroid follicular cells, resulting in goiter formation. [, , , , ]

ANone: this compound has the molecular formula C5H6N2OS and a molecular weight of 142.18 g/mol.

ANone: While the provided research papers don't delve into detailed spectroscopic characterization, various spectroscopic techniques, like NMR and IR, can be used to confirm its structure.

ANone: this compound is not known to possess catalytic properties. Its primary mode of action involves the inhibition of an enzyme rather than catalytic activity.

ANone: The thiouracil moiety in this compound is essential for its antithyroid activity. [] This structure allows it to interact with the active site of thyroid peroxidase, inhibiting its function. Modifications to this core structure, particularly substitutions on the thiouracil ring, can significantly impact its potency and selectivity. []

ANone: While specific pharmacokinetic parameters are not extensively discussed, research suggests this compound is readily absorbed after oral administration. [] It likely undergoes metabolism, although the details are not fully elucidated in the provided papers. The route of excretion is not extensively covered.

ANone: Research utilized various animal models, particularly rats, mice, and hamsters, to study the effects of this compound on thyroid function. [, , , , , , , , ] These studies examined parameters like thyroid weight, histology, and hormone levels to assess its efficacy. [, , , , , , , , ]

ANone: While the provided papers don't detail specific clinical trials, they mention the historical use of this compound in treating hyperthyroidism. [, , , ]

ANone: The papers provided do not discuss specific resistance mechanisms to this compound.

ANone: this compound can cause adverse effects, most notably agranulocytosis, a potentially life-threatening condition characterized by a significant decrease in white blood cells. [, , ] This side effect necessitates careful monitoring during treatment.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.